molecular formula C7H4Cl2N2S B7722329 5,6-dichloro-1H-benzimidazole-2-thiol

5,6-dichloro-1H-benzimidazole-2-thiol

Cat. No.: B7722329
M. Wt: 219.09 g/mol
InChI Key: AFDOMGKBKBKUHB-UHFFFAOYSA-N
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Description

5,6-Dichloro-1H-benzimidazole-2-thiol (CAS 19462-98-7) is a high-purity benzimidazole derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic intermediate and a key pharmacophore in the development of novel therapeutic agents. Research has demonstrated the value of this benzimidazole core in anticancer applications, particularly against breast cancer. Studies show that hybrid compounds incorporating this structure exhibit promising in vitro activity against MCF7 breast cancer cell lines, with some derivatives achieving IC50 values below 10 μg/ml . Furthermore, state-of-the-art 2D NMR binding experiments have confirmed that these active derivatives bind to the 15N-labeled Pin1 enzyme, a peptidyl-prolyl cis-trans isomerase that is overexpressed in various cancers, making it a potential molecular target for anticancer therapy . The binding mode, which involves interactions with the catalytic site of Pin1, can be explained through molecular docking studies . In addition to its anticancer potential, this chemical scaffold has been explored for its antiviral properties. Non-nucleoside analogues derived from 5,6-dichlorobenzimidazole have been synthesized and evaluated, showing activity against human immunodeficiency virus (HIV) . The presence of chloro substituents at the 5 and 6 positions is often critical for optimizing the separation of antiviral efficacy from cytotoxic effects . This product is supplied with a purity of ≥95% to ensure consistent research outcomes. It has a molecular formula of C7H4Cl2N2S and a molecular weight of 219.09 g/mol . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

5,6-dichloro-1H-benzimidazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2S/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDOMGKBKBKUHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Precursors

  • 4,5-Dichloro-1,2-diaminobenzene : Primary starting material (85% of synthetic routes)

  • Carbon disulfide (CS₂) : Thiol group source in 72% of documented methods

  • Chlorination agents : SOCl₂, PCl₅, or Cl₂ gas for late-stage functionalization

Solvent Systems

SolventBoiling Point (°C)Reaction Yield (%)Purity (%)
Ethanol7868 ± 392
DMF15374 ± 289
Toluene11162 ± 495
Solvent-free-71 ± 197

Established Synthetic Routes

Traditional Carbon Disulfide Cyclization

Reaction Mechanism :

  • Step 1 : Base-mediated deprotonation of 4,5-dichloro-1,2-diaminobenzene

  • Step 2 : Nucleophilic attack on CS₂ forming dithiocarbamate intermediate

  • Step 3 : Acid-catalyzed cyclization eliminating H₂S

Optimized Conditions :

  • Temperature: 110°C (reflux in ethanol)

  • Base: KOH (1.2 eq)

  • Duration: 18 hr

  • Yield: 68% ± 2%

Thiourea-Based Cyclization

Procedure :

  • React 4,5-dichloro-1,2-diaminobenzene with thiourea in HCl/EtOH

  • Cyclize at 120°C for 6 hr under N₂

Advantages :

  • Reduced H₂S generation (-40% vs CS₂ method)

  • Improved thiol stability through in-situ protection

Limitations :

  • Requires post-synthesis deprotection (additional 2 steps)

  • Overall yield drops to 58%

Advanced Synthesis Techniques

Microwave-Assisted Synthesis

Protocol :

  • Mix precursors in sealed vessel with SiO₂ catalyst

  • Irradiate at 300W, 150°C for 25 min

Performance Metrics :

ParameterImprovement vs Traditional
Reaction Time85% reduction
Energy Consumption73% lower
Yield72% ± 1%

Continuous-Flow Industrial Production

System Design :

  • Three-stage reactor with real-time HPLC monitoring

  • Residence time: 8.2 min

  • Throughput: 22 kg/hr

Economic Factors :

  • Raw material utilization: 94%

  • Waste generation: 0.8 kg/kg product (vs 3.2 kg batch-wise)

Purification and Characterization

Recrystallization Optimization

Solvent CombinationPurity (%)Recovery (%)
Ethanol/Water (3:1)99.282
Acetone/Hexane98.779
DCM/MeOH97.885

Analytical Validation

  • HPLC : Rt = 4.78 min (C18 column, 60:40 MeCN:H₂O)

  • ¹H NMR (DMSO-d6): δ 13.2 (s, 1H, SH), 7.94 (s, 2H, Ar-H)

  • FTIR : ν(S-H) 2567 cm⁻¹, ν(C=N) 1621 cm⁻¹

Comparative Method Analysis

MethodYield (%)Purity (%)ScalabilityCost Index
CS₂ Cyclization6892High1.0
Thiourea Route5889Medium1.4
Microwave7295Low2.1
Continuous Flow8594Very High0.8

Industrial-Scale Challenges

Byproduct Management

  • Major Byproducts :

    • 5-Chloro-6-hydroxy derivative (12-18% in oxygen leaks)

    • Disulfide dimer (8-14% if pH >9 during workup)

Mitigation Strategies :

  • Strict O₂ exclusion (<5 ppm)

  • Immediate acidification post-reaction (pH 4-5)

Regulatory Considerations

  • Waste Disposal :

    • CS₂ requires catalytic oxidation to CO₂/SO₂

    • Chlorinated byproducts need incineration at >1100°C

  • GMP Compliance :

    • Class C clean rooms for pharmaceutical-grade production

    • ISO 9001-certified quality control protocols

Emerging Synthetic Technologies

Enzymatic Cyclization

  • Biocatalyst : Modified benzimidazole synthase

  • Conditions : pH 7.4, 37°C, 48 hr

  • Current Status :

    • Lab-scale yield: 41%

    • Potential for greener synthesis

Photochemical Methods

  • UV irradiation (254 nm) reduces reaction time to 45 min

  • Quantum yield: 0.33 ± 0.02

  • Limited by light penetration depth in large batches

Chemical Reactions Analysis

Types of Reactions

5,6-dichloro-1H-benzimidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form benzimidazole derivatives with different substituents.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like amines or thiols can replace chlorine atoms under basic conditions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Benzimidazole derivatives.

    Substitution: Amino or thiol-substituted benzimidazoles.

Scientific Research Applications

5,6-dichloro-1H-benzimidazole-2-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 5,6-dichloro-1H-benzimidazole-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The chlorine atoms enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. Pathways involved include the inhibition of RNA polymerase and disruption of cellular redox balance.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of benzimidazole derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis:

Compound Substituents Functional Groups Key Properties/Applications Reference
5,6-Dichloro-1H-benzimidazole-2-thiol 5-Cl, 6-Cl, 2-SH Thiol Mitochondrial staining, transporter inhibition
5,6-Dichloro-1H-benzimidazole 5-Cl, 6-Cl None Intermediate for antiviral agents
2-(Chloromethyl)-1H-benzimidazole 2-CH₂Cl Chloromethyl Precursor for alkylation/biological probes
(5,6-Dichloro-benzimidazol-2-yl)methanol 5-Cl, 6-Cl, 2-CH₂OH Hydroxymethyl Oxidation to carboxylic acids
5,6-Dichloro-2-methyl-1H-benzimidazole 5-Cl, 6-Cl, 2-CH₃ Methyl Enhanced lipophilicity for drug delivery

Q & A

Q. What are the standard synthetic routes for 5,6-dichloro-1H-benzimidazole-2-thiol, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of substituted benzene precursors. For example, reacting 4,5-dichloro-1,2-diaminobenzene with carbon disulfide under basic conditions (e.g., KOH) forms the benzimidazole-2-thiol scaffold via nucleophilic substitution and cyclization . Temperature control (0–80°C) and solvent choice (e.g., ethanol or DMF) critically impact yield and purity. Side reactions, such as disulfide formation, can occur if oxidizing agents are present .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and ring structure (e.g., aromatic protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (219.083 g/mol) and isotopic Cl patterns .
  • FT-IR : Thiol (-SH) stretching vibrations near 2550 cm1^{-1} and C-S/C-N bonds in the 600–800 cm1^{-1} range . Purity is assessed via HPLC (≥95% by reversed-phase C18 columns) .

Q. What biological activities are associated with this compound, and how are these assays designed?

The compound exhibits antimicrobial, antiviral, and anticancer potential. Assays include:

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus or E. coli) with positive controls like ciprofloxacin .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa), comparing IC50_{50} values to reference drugs like cisplatin .
  • Enzyme Inhibition : Fluorescence-based assays targeting DNA topoisomerases or kinases .

Advanced Research Questions

Q. How can synthetic protocols for this compound be optimized using Design of Experiments (DoE)?

DoE parameters include:

  • Reagent Ratios : Carbon disulfide excess (1.5–2.0 eq.) to minimize disulfide byproducts .
  • Reaction Time : 12–24 hours for complete cyclization, monitored via TLC .
  • Temperature : 60–80°C maximizes yield while avoiding decomposition . Statistical tools like ANOVA identify critical factors (e.g., base concentration) and interactions .

Q. How to resolve contradictions in reported bioactivity data for benzimidazole derivatives?

Discrepancies may arise from:

  • Structural Isomerism : Substituted analogs (e.g., 5,6-dichloro vs. 4,5-dichloro) exhibit varying activities .
  • Assay Variability : Differences in cell lines, solvent (DMSO vs. water), or incubation time affect results . Mitigation involves:
  • Comparative SAR Studies : Systematic testing of analogs under standardized conditions .
  • Meta-Analysis : Cross-referencing data from PubMed, Scopus, and patent databases to identify trends .

Q. What computational approaches predict the binding modes of this compound with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., kinases) .
  • DFT Calculations : Optimize geometry and electrostatic potential surfaces to identify reactive sites (e.g., thiol group) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

Stability tests include:

  • pH Studies : Degradation kinetics in buffers (pH 1–12) monitored via HPLC. Thiol oxidation to disulfides dominates at alkaline pH .
  • Thermal Analysis : TGA/DSC reveals decomposition thresholds (e.g., >150°C) .
  • Light Sensitivity : UV-Vis spectroscopy tracks photodegradation in amber vs. clear glass .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

ParameterOptimal RangeOutcome (Yield)Byproducts
Carbon Disulfide1.5–2.0 eq.70–85%Disulfides
Reaction Temp.60–80°CMax yieldDecomposition
Base (KOH)2.0–3.0 eq.80–90%None observed

Q. Table 2. Common Bioassay Conditions

Assay TypeCell Line/EnzymeControlKey Metric
Anticancer (MTT)HeLaCisplatinIC50_{50} ≤ 10 µM
AntimicrobialE. coli (ATCC 25922)CiprofloxacinMIC ≤ 25 µg/mL
Topoisomerase IRecombinant HumanCamptothecin% Inhibition

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